(10R,13S,17S)-10,13-Dimethyl-3,6-dioxo-2,3,6,7,8,9,10, 11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate
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Overview
Description
6-keto Testosterone enanthate is an analytical reference standard that is structurally similar to known anabolic androgenic steroids. 6-keto Testosterone enanthate is regulated as a Schedule III compound in the United States. This product is intended for research and forensic applications. An analytical reference standard that is structurally similar to known anabolic androgenic steroids; intended for research and forensic applications
Scientific Research Applications
Inhibitors of Androgen Biosynthesis
Compounds similar to the title chemical, specifically androsterone derivatives, have been studied for their potential in inhibiting androgen biosynthesis. These compounds possess a typical steroid shape but vary in their extra E ring, influencing their biological activity (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Liver X Receptor Agonists
Research on bile acid analogs synthesized from hyodeoxycholic acid, which shares structural similarities with the title compound, demonstrated their potential as liver X receptor (LXR) agonists. These analogs showed activity in biological assays and might be developed into clinically useful LXR regulators (Ching, 2013).
Molecular Structure Analysis
The molecular structure of compounds structurally related to the title chemical has been analyzed in several studies. These analyses include the study of conformational properties, molecular interactions, and crystal structures, providing insights into their chemical behavior and potential applications (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Antimicrobial and Antitumor Activities
Triorganotin(IV) derivatives of sodium deoxycholate, structurally related to the title compound, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies reveal the potential biomedical applications of such compounds (Shaheen, Ali, Rosario, & Shah, 2014).
Neuroinflammation Inhibition
Androstene derivatives incorporating amino acid methyl esters, structurally similar to the title compound, have shown potential in inhibiting neuroinflammation. These derivatives have demonstrated efficacy in suppressing key inflammatory markers in cell-based models, suggesting their therapeutic potential for neurodegenerative diseases (Wu et al., 2015).
Properties
Molecular Formula |
C26H38O4 |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3,6-dioxo-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C26H38O4/c1-4-5-6-7-8-24(29)30-23-10-9-19-18-16-22(28)21-15-17(27)11-13-25(21,2)20(18)12-14-26(19,23)3/h15,18-20,23H,4-14,16H2,1-3H3/t18-,19-,20-,23-,25+,26-/m0/s1 |
InChI Key |
MJJWFCLVIQKSSE-QJXQXWKHSA-N |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C |
SMILES |
O=C1CC[C@@]2(C)C(C(C[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@@H]4OC(CCCCCC)=O)=O)=C1 |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C |
Synonyms |
(10R,13S,17S)-10,13-dimethyl-3,6-dioxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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